molecular formula C12H8F2N2O4S B13894088 N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide CAS No. 862650-16-6

N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B13894088
CAS No.: 862650-16-6
M. Wt: 314.27 g/mol
InChI Key: UUSXOZAQNSVYIM-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Derivatives in Drug Discovery

Evolution of Sulfonamides as Therapeutic Agents

Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, with their clinical use dating to the 1930s following Gerhard Domagk’s discovery of prontosil. Early sulfa drugs inhibited bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, thereby disrupting nucleotide synthesis in pathogenic microorganisms. While foundational, first-generation sulfonamides faced limitations in spectrum, resistance, and pharmacokinetics, prompting structural innovations.

The introduction of fluorinated sulfonamides in the late 20th century marked a paradigm shift. Fluorine’s electronegativity and lipophilicity enhanced membrane permeability and target binding affinity, as evidenced by compounds like sulfamethoxazole. N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide exemplifies this evolution, combining fluorine substitutions with a nitro-aromatic system to optimize physicochemical and inhibitory properties.

Structural Lineage and Modern Applications

Modern sulfonamide derivatives have expanded beyond antimicrobial roles into anticancer, antidiabetic, and central nervous system therapies. For instance, celecoxib’s cyclooxygenase-2 inhibition stems from its sulfonamide-trifluoromethyl pharmacophore. Similarly, the 2,6-difluoro substitution in this compound positions it within a class of compounds investigated for dual antibacterial and anti-aggregation activity.

Table 1: Key Structural Features of this compound
Property Value/Description
Molecular Formula C₁₂H₈F₂N₂O₄S
Molecular Weight 314.27 g/mol
IUPAC Name This compound
Key Functional Groups Sulfonamide, nitrobenzene, difluorophenyl

Properties

CAS No.

862650-16-6

Molecular Formula

C12H8F2N2O4S

Molecular Weight

314.27 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8F2N2O4S/c13-10-2-1-3-11(14)12(10)15-21(19,20)9-6-4-8(5-7-9)16(17)18/h1-7,15H

InChI Key

UUSXOZAQNSVYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of sulfonamide compounds, including this compound, typically involves a nucleophilic substitution reaction between a sulfonyl chloride and an amine. For this compound, the key reactants are:

The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, resulting in the formation of the sulfonamide bond and release of hydrochloric acid (HCl).

Detailed Reaction Conditions

  • Solvent: Commonly used organic solvents include dichloromethane (DCM) and acetonitrile. These solvents provide good solubility for both reactants and facilitate the reaction.
  • Base: A tertiary amine base such as triethylamine is added to neutralize the HCl generated during the reaction, preventing protonation of the amine and driving the reaction to completion.
  • Temperature: The reaction is generally carried out at room temperature or slightly elevated temperatures to optimize yield and minimize by-products.
  • Reaction Time: Typically ranges from 1 to 24 hours depending on scale and conditions.

Representative Procedure

Step Reagents and Conditions Description
1 Dissolve 2,6-difluoroaniline in dichloromethane Prepare amine solution under stirring
2 Add triethylamine dropwise To capture HCl formed
3 Slowly add 4-nitrobenzenesulfonyl chloride at 0°C to room temperature Controlled addition to minimize side reactions
4 Stir the reaction mixture for 2-4 hours at room temperature Allow complete conversion
5 Quench reaction with water, extract organic layer Separate product-containing phase
6 Purify by recrystallization or chromatography Obtain pure this compound

Yield and Purity

The yields for this synthesis typically range from 70% to 90%, depending on the exact conditions and purification methods employed. Purity is confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical Data Supporting Preparation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Confirms the presence of aromatic protons, fluorine substituents, and sulfonamide NH.
  • Infrared (IR) Spectroscopy: Characteristic sulfonamide S=O stretching bands appear around 1310–1350 cm⁻¹ and 1150–1180 cm⁻¹; nitro group shows strong bands near 1520 and 1340 cm⁻¹.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 314.27 g/mol.

Molecular and Structural Data

Parameter Data
Molecular Formula C12H8F2N2O4S
Molecular Weight 314.27 g/mol
CAS Number 862650-16-6
IUPAC Name This compound

Comparative Notes on Related Sulfonamide Preparations

While direct literature on this compound is limited, analogous sulfonamide syntheses provide insight:

  • Use of 4-nitrobenzenesulfonyl chloride with substituted anilines is a well-established route.
  • The presence of fluorine substituents on the aniline ring can influence reactivity and solubility, necessitating optimization of solvent and base.
  • Purification often involves recrystallization from solvents such as ethanol or acetone to achieve high purity.

Summary Table of Preparation Parameters

Parameter Typical Condition Notes
Reactants 4-nitrobenzenesulfonyl chloride, 2,6-difluoroaniline Stoichiometric amounts
Solvent Dichloromethane or Acetonitrile Aprotic, inert solvents
Base Triethylamine Neutralizes HCl byproduct
Temperature 0°C to room temperature Controlled addition at low temp
Reaction Time 2–4 hours Sufficient for completion
Yield 70–90% Dependent on purification
Purification Recrystallization or chromatography Ensures product purity

Chemical Reactions Analysis

N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include:

    Reducing Agents: Hydrogen gas, tin(II) chloride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Solvents: Methanol, ethanol, dichloromethane

Major products formed from these reactions include the corresponding amino derivative from reduction and various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactive functional groups.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Key Features :

  • The para-nitro group is a strong electron-withdrawing substituent, likely increasing the acidity of the sulfonamide proton (pKa ~8–10), which may influence binding to biological targets.

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
N-(2,6-Difluorophenyl)-4-nitrobenzenesulfonamide 862650-16-6 2,6-F₂ on phenyl; 4-NO₂ on sulfonyl C₁₂H₈F₂N₂O₄S High acidity (electron-withdrawing NO₂), potential enzyme inhibition
N-(3,4-Dichlorobenzyl)-4-nitrobenzenesulfonamide H58533 (Alfa) 3,4-Cl₂ on benzyl; 4-NO₂ on sulfonyl C₁₃H₁₀Cl₂N₂O₄S Increased lipophilicity (Cl vs. F); possible enhanced cytotoxicity
N-(3,5-Difluorophenyl)-4-methylbenzamide 881763-65-1 3,5-F₂ on phenyl; 4-CH₃ on benzamide C₁₄H₁₁F₂NO Reduced acidity (amide vs. sulfonamide); potential kinase inhibition
N-(3,4-Difluorophenyl)-3-boronobenzamide 1072946-15-6 3,4-F₂ on phenyl; 3-B(OH)₂ on benzamide C₁₃H₁₀BF₂NO₃ Boronic acid group enables Suzuki coupling; probe for bioconjugation

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 2,6-difluorophenyl group offers lower molecular weight and higher electronegativity than 3,4-dichlorobenzyl analogs (e.g., H58533), which may reduce off-target interactions.
  • Sulfonamide vs. Benzamide : Sulfonamides (target compound) generally exhibit stronger hydrogen-bonding capacity and higher acidity compared to benzamides (e.g., 881763-65-1), enhancing target binding in enzymatic pockets.
  • Nitro vs. Boron: The nitro group in the target compound stabilizes negative charge, whereas boron-containing analogs (e.g., 1072946-15-6) enable covalent interactions or diagnostic applications.

Electronic and Steric Effects

  • Nitro Group Positioning: Both the target compound and H58533 feature a para-nitro group, which enhances sulfonamide acidity.
  • Fluorine Substitution Patterns : The 2,6-difluoro substitution minimizes steric hindrance compared to 3,5-difluoro analogs (e.g., 881763-65-1), allowing better alignment with target binding sites.

Research Findings :

  • The target compound’s fluorine atoms improve metabolic stability compared to chlorinated analogs (e.g., H58533), as C-F bonds are less susceptible to oxidative cleavage.
  • Nitro Group Reactivity : The para-nitro group in the target compound may undergo reduction in vivo to form reactive intermediates, a property absent in methyl- or boron-substituted analogs.

Biological Activity

N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological significance. The presence of fluorine atoms enhances its pharmacokinetic properties, potentially improving selectivity for specific biological targets. The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H8_{8}F2_{2}N2_{2}O4_{4}S
  • Molecular Weight : 314.26 g/mol

The biological activity of this compound primarily stems from its ability to inhibit various enzymes. The sulfonamide group mimics natural substrates, allowing it to bind effectively to the active sites of target enzymes, disrupting essential biochemical pathways. This inhibition can lead to therapeutic effects such as:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties against Gram-positive and some Gram-negative bacteria.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could have implications in cancer therapy and anti-inflammatory treatments.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial activity. A study highlighted the effectiveness of sulfonamides in inhibiting bacterial growth, particularly against resistant strains. The following table summarizes key findings on the antimicrobial efficacy of related compounds:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
N-(3-fluorophenyl)-4-nitrobenzenesulfonamideEscherichia coli16 µg/mL
N-(4-chlorophenyl)-4-nitrobenzenesulfonamidePseudomonas aeruginosa32 µg/mL

Enzyme Interaction Studies

Studies have focused on the binding affinity of this compound to various enzymes. It has been shown to interact with enzymes involved in metabolic processes, which can lead to insights into its mechanism of action. For instance:

  • Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in folate biosynthesis in bacteria. Sulfonamides like this compound can effectively inhibit DHPS activity, leading to bacterial cell death.

Case Studies

  • Cancer Research : A study explored the potential anticancer properties of this compound by evaluating its effects on cancer cell lines. Results indicated that the compound induces apoptosis in malignant cells through enzyme inhibition related to cell cycle regulation.
  • Inflammation Models : In vivo studies assessed the anti-inflammatory effects of this compound in animal models. The results suggested a significant reduction in inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What synthetic routes are commonly employed for N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 2,6-difluoroaniline with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization from ethanol/water mixtures improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

  • NMR : 1H^1\text{H}-NMR shows distinct aromatic proton signals: the 2,6-difluorophenyl group exhibits a doublet of doublets (δ 7.2–7.5 ppm) due to coupling with fluorine (3JHF810Hz^3J_{H-F} \approx 8–10 \, \text{Hz}). The 4-nitrobenzenesulfonamide moiety displays deshielded aromatic protons (δ 8.0–8.3 ppm) .
  • IR : Strong absorption bands at 1350 cm1^{-1} (asymmetric S=O stretch) and 1530 cm1^{-1} (NO2_2 symmetric stretch) confirm sulfonamide and nitro functionalities .

Q. How can HPLC methods be tailored for purity analysis of this sulfonamide?

Reverse-phase HPLC using a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a mobile phase of acetonitrile/water (60:40 v/v) and 0.1% trifluoroacetic acid achieves baseline separation. Detection at 254 nm (UV-active nitro group) ensures sensitivity. Column temperature (25–30°C) and flow rate (1.0 mL/min) minimize peak broadening .

Advanced Research Questions

Q. How does X-ray crystallography with SHELX software resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by modeling anisotropic displacement parameters and validating hydrogen-bonding networks. For example, the ortho-fluorine substituents induce a dihedral angle of 75–85° between the 2,6-difluorophenyl and 4-nitrobenzenesulfonamide rings, minimizing steric clash. SHELX’s twin refinement tools (e.g., BASF parameter) address pseudosymmetry in crystals .

Q. What role does the nitro group play in the compound’s electronic structure and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal that the nitro group at the 4-position withdraws electron density, lowering the sulfonamide’s pKa (~8.5) and enhancing electrophilicity. This facilitates nucleophilic substitution at the sulfur center, critical for derivatization in structure-activity relationship (SAR) studies .

Q. How do ortho-fluorine substituents influence molecular packing and intermolecular interactions?

SCXRD data show that fluorine atoms participate in weak C–H···F interactions (2.8–3.2 Å), stabilizing layered crystal packing. The sulfonamide N–H group forms hydrogen bonds with nitro oxygen (N–H···O, 2.1 Å), creating a 2D network. These interactions reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (60–85%) arise from varying purification methods. For instance, column chromatography (silica gel, ethyl acetate/hexane) may recover unreacted starting materials, inflating yields, while recrystallization provides higher purity but lower recovery. Kinetic studies (e.g., monitoring by 1H^1\text{H}-NMR) confirm reaction completion within 4 hours, suggesting overlong reaction times degrade the product .

Biological and Applied Research Questions

Q. What is the herbicidal mechanism of action for structurally related sulfonamides like flumetsulam?

Flumetsulam (a triazolopyrimidine sulfonamide) inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid biosynthesis. While this compound lacks the triazole moiety, its sulfonamide group may similarly interact with ALS’s pyruvate-binding site, warranting enzyme inhibition assays (e.g., spectrophotometric detection of acetoin reduction) .

Q. How can computational docking predict this compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) using ALS crystal structures (PDB: 1N0H) identifies key interactions: the sulfonamide sulfur forms hydrogen bonds with Thr173, while the nitro group stabilizes the binding pocket via π-stacking with Phe177. MD simulations (100 ns) assess stability of the protein-ligand complex .

Q. Methodological Notes

  • Crystallography : Use SHELXL for anisotropic refinement and TWIN/BASF commands to handle twinning .
  • Synthesis : Monitor reaction progress via TLC (Rf_f ≈ 0.4 in ethyl acetate/hexane) to avoid over-reaction .
  • Analytical Chemistry : Pair HPLC with high-resolution MS (ESI+) for unambiguous molecular ion identification (m/z calc. 327.03) .

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